molecular formula C18H20Cl2N2O4 B13561962 [2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate CAS No. 731837-61-9

[2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate

Cat. No.: B13561962
CAS No.: 731837-61-9
M. Wt: 399.3 g/mol
InChI Key: SMXHSAHIAZTKNC-UHFFFAOYSA-N
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Description

[2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrol ring substituted with a methoxypropan-2-yl group and a dichloropyridine carboxylate moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate typically involves multi-step organic reactions. The starting materials include 2,5-dimethylpyrrole and 5,6-dichloropyridine-3-carboxylic acid. The key steps involve:

    Alkylation: Introduction of the methoxypropan-2-yl group to the pyrrol ring.

    Esterification: Formation of the ester linkage between the pyrrol derivative and the dichloropyridine carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropan-2-yl group.

    Reduction: Reduction reactions may target the carbonyl group in the ester linkage.

    Substitution: The dichloropyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or enzymes, influencing their activity.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for drug development. Researchers may explore its efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which [2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl] 5,6-dichloropyridine-3-carboxylate
  • [2-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl] 4,5-dichloropyridine-3-carboxylate

Uniqueness

The uniqueness of [2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate lies in its specific substitution pattern and the presence of both pyrrol and dichloropyridine moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

CAS No.

731837-61-9

Molecular Formula

C18H20Cl2N2O4

Molecular Weight

399.3 g/mol

IUPAC Name

[2-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate

InChI

InChI=1S/C18H20Cl2N2O4/c1-10-5-14(12(3)22(10)11(2)8-25-4)16(23)9-26-18(24)13-6-15(19)17(20)21-7-13/h5-7,11H,8-9H2,1-4H3

InChI Key

SMXHSAHIAZTKNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C(C)COC)C)C(=O)COC(=O)C2=CC(=C(N=C2)Cl)Cl

solubility

34 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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